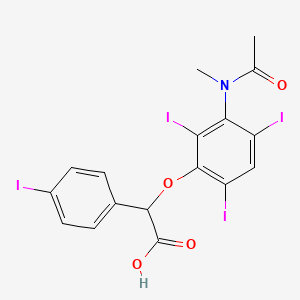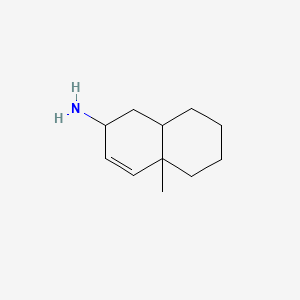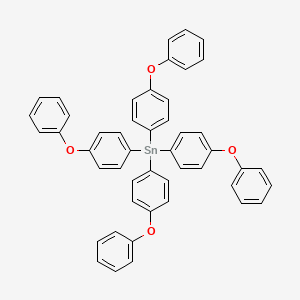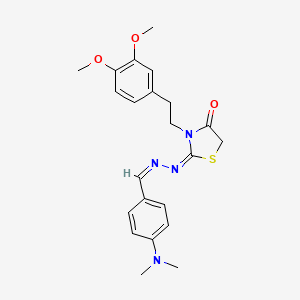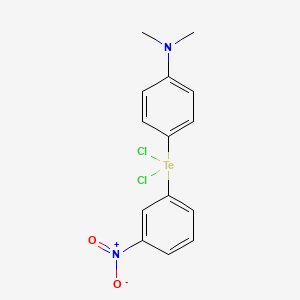
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate is a chemical compound known for its unique structure and properties. It is a derivative of acridine, a heterocyclic organic compound that is widely used in various chemical and biological applications. The compound’s structure includes an acridine core with sulfonamide, amino, and ethoxy groups, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate typically involves multiple steps, starting with the preparation of the acridine core The acridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions
The amino and ethoxy groups are introduced through substitution reactions. For example, the amino group can be added via nucleophilic substitution using amines, while the ethoxy group can be introduced through etherification reactions using ethyl halides. The final step involves the formation of the monomethanesulfonate salt, which is achieved by reacting the compound with methanesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. Quality control measures, such as chromatography and spectroscopy, are used to monitor the purity and composition of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, ethyl halides; often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone or sulfoxide derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can lead to various substituted acridine derivatives.
Aplicaciones Científicas De Investigación
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with DNA and proteins.
Medicine: Explored for its therapeutic potential in treating infections and cancer.
Industry: Utilized in the development of dyes, pigments, and other chemical products.
Mecanismo De Acción
The mechanism of action of 2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate involves its interaction with biological molecules such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This intercalation can inhibit DNA replication and transcription, leading to cell death. Additionally, the compound may interact with enzymes and proteins, affecting their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Acridine Orange: A well-known acridine derivative used as a fluorescent dye and in biological staining.
Proflavine: Another acridine derivative with antimicrobial properties.
Acriflavine: Used as an antiseptic and in the treatment of infections.
Uniqueness
2-Acridinesulfonamide, 9-amino-7-ethoxy-N,N-diethyl-, monomethanesulfonate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69220-47-9 |
|---|---|
Fórmula molecular |
C20H27N3O6S2 |
Peso molecular |
469.6 g/mol |
Nombre IUPAC |
9-amino-7-ethoxy-N,N-diethylacridine-2-sulfonamide;methanesulfonic acid |
InChI |
InChI=1S/C19H23N3O3S.CH4O3S/c1-4-22(5-2)26(23,24)14-8-10-18-16(12-14)19(20)15-11-13(25-6-3)7-9-17(15)21-18;1-5(2,3)4/h7-12H,4-6H2,1-3H3,(H2,20,21);1H3,(H,2,3,4) |
Clave InChI |
XSKWGGSFCUZFBL-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=CC2=C(C3=C(C=CC(=C3)OCC)N=C2C=C1)N.CS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


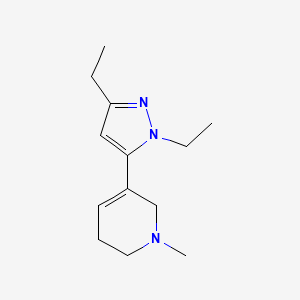
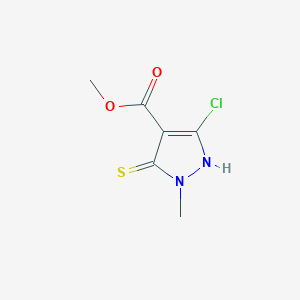
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-2-allyl-](/img/structure/B13808150.png)
![N-[2-(2,2-dimethyl-4-oxooxetan-3-yl)ethyl]acetamide](/img/structure/B13808151.png)
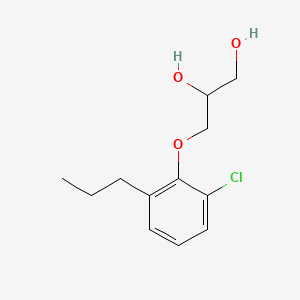
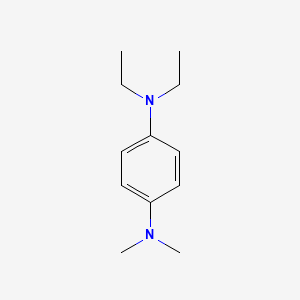
![1H-Cyclobuta[cd]pentalene,1a,3a,5a,5b-tetrahydro-1-(1-methylethylidene)-](/img/structure/B13808158.png)

